2-Fluoro-6-methanesulfonyl-benzylamine
CAS No.: 1564824-85-6
Cat. No.: VC8244403
Molecular Formula: C8H10FNO2S
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1564824-85-6 |
|---|---|
| Molecular Formula | C8H10FNO2S |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | (2-fluoro-6-methylsulfonylphenyl)methanamine |
| Standard InChI | InChI=1S/C8H10FNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 |
| Standard InChI Key | BBLCCYMGRBODHK-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC(=C1CN)F |
| Canonical SMILES | CS(=O)(=O)C1=CC=CC(=C1CN)F |
Introduction
2-Fluoro-6-methanesulfonyl-benzylamine is a chemical compound that belongs to the class of benzylamines, which are known for their significant biological activity, particularly in drug development. This compound is characterized by its unique structure, featuring a benzene ring substituted with a fluorine atom at the ortho position and a methanesulfonyl group at the meta position. The presence of fluorine and the methanesulfonyl group classify it as an organofluorine compound and a sulfonamide, respectively, highlighting its relevance in medicinal chemistry.
Synthesis and Preparation
2-Fluoro-6-methanesulfonyl-benzylamine is synthesized from commercially available precursors, typically involving a nucleophilic substitution reaction between 2-fluorobenzylamine and methanesulfonyl chloride. The reaction conditions are carefully controlled to optimize yield and purity.
| Reagents | Reaction Conditions | Product |
|---|---|---|
| 2-Fluorobenzylamine | Controlled temperature, appropriate solvent | 2-Fluoro-6-methanesulfonyl-benzylamine |
| Methanesulfonyl chloride | Presence of base for nucleophilic substitution |
Potential Applications and Research Findings
This compound is of interest in medicinal chemistry due to its potential as an intermediate in the development of pharmaceutical agents. Similar benzylamines have been studied for their inhibitory activity against specific enzymes, which can be quantified using metrics like IC50 values. The structural modifications of 2-fluoro-6-methanesulfonyl-benzylamine can enhance its pharmacological properties or tailor it for specific biological targets.
| Application Area | Potential Use | Research Status |
|---|---|---|
| Drug Development | Intermediate for pharmaceutical agents | Ongoing research |
| Enzyme Inhibition | Potential inhibitor in biochemical pathways | Preliminary studies |
| Medicinal Chemistry | Design of therapeutic agents | Active research |
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